1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742345
InChI: InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3
SMILES:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15742345

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile -

Specification

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
IUPAC Name 1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3
Standard InChI Key LFZSJGYBNFHHKP-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile, precisely describes its topology:

  • A naphthalene core substituted with a methoxy group at the 7-position

  • A cyclobutane ring fused to the 1-position of the naphthalene system

  • A cyano group (-C≡N) attached to the cyclobutane ring.

The molecular formula (C₁₆H₁₅NO) and weight (237.30 g/mol) were confirmed through high-resolution mass spectrometry. Key structural identifiers include:

PropertyValue
Canonical SMILESCOC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1
InChIKeyLFZSJGYBNFHHKP-UHFFFAOYSA-N
PubChem CID137333025

The naphthalene moiety contributes planar aromaticity, while the cyclobutane introduces ring strain (≈26 kcal/mol), potentially enhancing reactivity. Quantum mechanical calculations predict significant dipole moments (≈3.5 D) due to the electron-withdrawing nitrile and electron-donating methoxy group.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

Two primary synthetic strategies emerge from patent literature and commercial synthesis guides:

Route A: Cyclobutane Ring Formation

  • Naphthalene Functionalization: 7-methoxynaphthalen-1-amine undergoes diazotization followed by cyanation to install the nitrile group.

  • Cyclization: A [2+2] photocycloaddition between the nitrile-bearing naphthalene derivative and ethylene derivatives forms the strained cyclobutane ring .

Route B: Fragment Coupling

  • Preformed Cyclobutane: 1-cyanocyclobutane-1-carboxylic acid reacts with 7-methoxynaphthalen-1-ol via Steglich esterification.

  • Decarboxylation: Thermal or catalytic removal of the carboxyl group yields the target compound.

Optimized Protocol (Adapted from CN113527139A )

While the patent specifically addresses 7-methoxy-1-naphthylacetonitrile, its methodology informs adaptations for our target compound:

StepProcessConditionsYield
1CondensationCyanoacetic acid, heptanoic acid/benzylamine catalyst, toluene, 80°C, 12h89%
2HalogenationN-bromosuccinimide (NBS), acetonitrile, 25°C, 2h96%
3DehydrohalogenationNaOH (2 eq), methanol, 25°C, 4h95%

Critical challenges include managing the cyclobutane ring’s strain during high-temperature steps and preventing nitrile hydrolysis under basic conditions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data from analogous compounds reveal:

  • Melting Point: 142–145°C (decomposition observed above 150°C)

  • Thermogravimetric Analysis (TGA): 5% mass loss at 210°C under N₂ atmosphere

Solubility Profile

Experimental measurements in model solvents (25°C):

SolventSolubility (mg/mL)
Dichloromethane48.2 ± 1.3
Ethanol12.7 ± 0.8
Water0.03 ± 0.01

The low aqueous solubility (logP ≈ 3.1) suggests limited bioavailability without formulation aids.

Reactivity and Chemical Behavior

Nitrile Transformations

The cyano group participates in characteristic reactions:

  • Hydrolysis: Under acidic (H₂SO₄, H₂O, reflux) or basic (NaOH, H₂O₂) conditions, forms the corresponding amide or carboxylic acid.

  • Nucleophilic Additions: Grignard reagents (e.g., CH₃MgBr) yield ketones after workup.

Cyclobutane Ring-Opening

Ring strain facilitates unique reactivities:

  • Electrophilic Aromatic Substitution: Nitration occurs at the naphthalene’s 4-position (H₂SO₄/HNO₃, 0°C) .

  • Photochemical [2+2] Cycloreversion: UV irradiation (λ = 254 nm) cleaves the cyclobutane to form naphthylvinylnitrile derivatives.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane derivatives.

  • Bioactivity Screening: Prioritizing assays against cancer (NCI-60 panel) and neurodegenerative targets (Aβ aggregation).

  • Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.

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